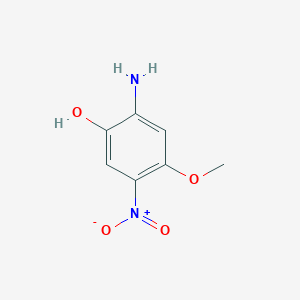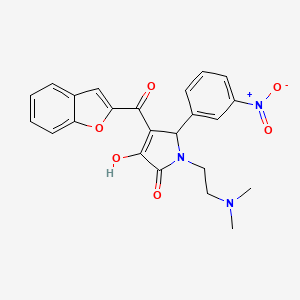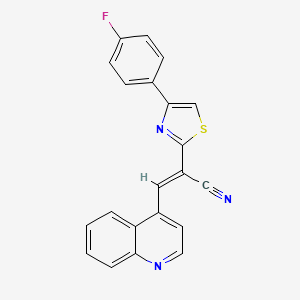
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, a quinoline moiety, and an acrylonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-fluoroaniline, the thiazole ring can be formed through a cyclization reaction with a thiocarbonyl compound under acidic or basic conditions.
Coupling with Quinoline: The thiazole intermediate can then be coupled with a quinoline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Acrylonitrile Group: Finally, the acrylonitrile group can be introduced through a Knoevenagel condensation reaction with an appropriate aldehyde or ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学研究应用
Chemistry
In chemistry, (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be studied for its potential therapeutic effects. Compounds with similar structures have been explored for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity. It could also serve as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism of action of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile
- (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile
- (E)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile
Uniqueness
What sets (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile apart from similar compounds is the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable molecule for research and development.
属性
IUPAC Name |
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-quinolin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FN3S/c22-17-7-5-14(6-8-17)20-13-26-21(25-20)16(12-23)11-15-9-10-24-19-4-2-1-3-18(15)19/h1-11,13H/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCGLIITGPODCH-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
carbohydrazide](/img/structure/B2379322.png)
![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)

![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379325.png)
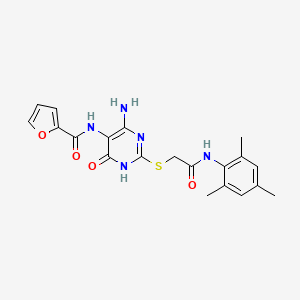
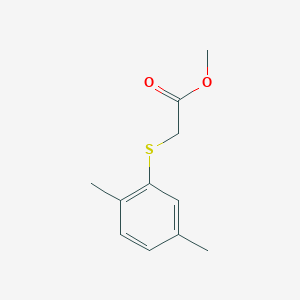
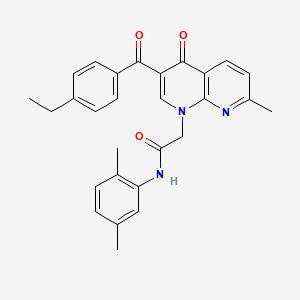
![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)
![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)
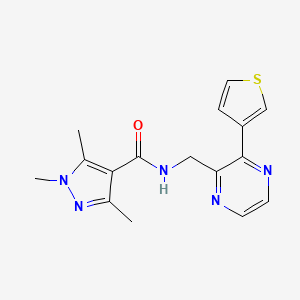
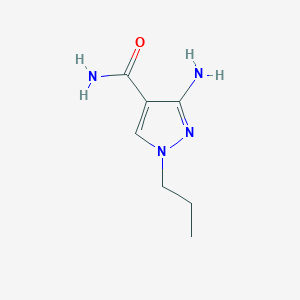
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B2379339.png)
